1-Ethyl-3-methyl-3,4-dihydroisoquinoline-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-3-methyl-3,4-dihydroisoquinoline-3-carboxylic acid is a heterocyclic compound that belongs to the isoquinoline family Isoquinolines are known for their diverse biological activities and are often found in natural products and synthetic pharmaceuticals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-3-methyl-3,4-dihydroisoquinoline-3-carboxylic acid typically involves the alkylation of 3,4-dihydroisoquinoline derivatives. One efficient method includes the N-alkylation of 3,3′-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for both steps are mild, allowing for good yields of the desired cyclization products.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as the use of non-toxic reagents and solvents, are often applied to scale up the synthesis for industrial purposes.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Ethyl-3-methyl-3,4-dihydroisoquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding tetrahydroisoquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Potassium ferricyanide in the presence of potassium hydroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Alkyl halides and acyl chlorides are often used as reagents in substitution reactions.
Major Products: The major products formed from these reactions include various N-alkylated and N-acylated derivatives of 3,4-dihydroisoquinoline.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-3-methyl-3,4-dihydroisoquinoline-3-carboxylic acid has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-ethyl-3-methyl-3,4-dihydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity . The exact pathways involved depend on the specific biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1,2,3,4-Tetrahydroisoquinoline: This compound shares a similar core structure but lacks the carboxylic acid group.
3,4-Dihydroisoquinoline: Similar in structure but without the ethyl and methyl substitutions.
Uniqueness: 1-Ethyl-3-methyl-3,4-dihydroisoquinoline-3-carboxylic acid is unique due to its specific substitutions, which confer distinct chemical and biological properties. The presence of the carboxylic acid group enhances its solubility and reactivity, making it a versatile intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
803633-81-0 |
---|---|
Molekularformel |
C13H15NO2 |
Molekulargewicht |
217.26 g/mol |
IUPAC-Name |
1-ethyl-3-methyl-4H-isoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C13H15NO2/c1-3-11-10-7-5-4-6-9(10)8-13(2,14-11)12(15)16/h4-7H,3,8H2,1-2H3,(H,15,16) |
InChI-Schlüssel |
TVYGSNHPABSXAA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NC(CC2=CC=CC=C21)(C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.